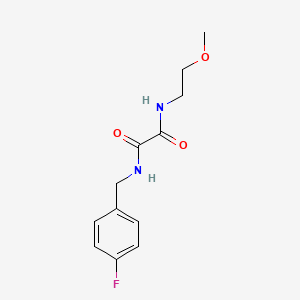

N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-oxalyl) core. The N1 position is substituted with a 4-fluorobenzyl group (a benzyl moiety bearing a fluorine atom at the para position), while the N2 position is linked to a 2-methoxyethyl group (a short-chain ethylene glycol derivative with a terminal methoxy group). Oxalamides are a versatile class of compounds with demonstrated applications in enzyme inhibition, antimicrobial activity, and flavor enhancement, depending on substituent patterns .

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O3/c1-18-7-6-14-11(16)12(17)15-8-9-2-4-10(13)5-3-9/h2-5H,6-8H2,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNZYVUROYPXQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide typically involves the reaction of 4-fluorobenzylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-methoxyethylamine. The reaction conditions often require the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxalamic acids.

Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.

Major Products

Oxidation: Oxalamic acids and related derivatives.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The following comparison focuses on structurally related oxalamide derivatives from peer-reviewed studies, emphasizing substituent effects, synthesis, spectral characterization, and biological activities.

Key Compounds Analyzed :

Substituent Effects and Trends

- The benzyl linker may enhance binding flexibility in enzyme pockets . Halogenated Aryl Groups: Compounds like 28 (3-chloro-4-fluorophenyl) show higher yields (64%) and potent enzyme inhibition, suggesting that electron-withdrawing substituents enhance reactivity and target engagement .

N2 Alkoxy Chains :

- The 2-methoxyethyl group in the target compound is shorter and less sterically hindered than the 4-methoxyphenethyl group in Compounds 18 and 28. This may improve aqueous solubility while reducing off-target interactions .

- Bulky N2 substituents, such as pyridinylethyl in S336, are critical for flavor-enhancing properties, indicating that target applications depend heavily on substituent size and polarity .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H14F N2O3

- Molecular Weight : 250.25 g/mol

- CAS Number : 706763-77-1

The compound features an oxalamide backbone, which is known for its diverse biological activities. The presence of the 4-fluorobenzyl group is significant as fluorinated compounds often exhibit enhanced pharmacological properties.

This compound acts primarily through the modulation of various cellular pathways:

- Inhibition of COX Enzymes : Research indicates that oxalamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and cancer progression. This inhibition can lead to reduced proliferation of cancer cells .

- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating caspase pathways, leading to programmed cell death. This is crucial for the treatment of malignancies, particularly breast cancer .

Anticancer Properties

Several studies have investigated the anticancer properties of this compound:

- Cell Line Studies : In vitro assays using breast cancer cell lines such as MCF-7 and MDA-MB-231 have shown that the compound exhibits significant antiproliferative effects. The IC50 values reported were approximately 6.37 µM for MDA-MB-231 cells, indicating potent activity against this aggressive breast cancer subtype .

- Selectivity Index : The selectivity index (SI) for healthy versus cancerous cells suggests that the compound exhibits higher selectivity towards cancer cells, making it a promising candidate for targeted therapy .

Other Biological Activities

In addition to its anticancer effects, this compound has been noted for:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are required to elucidate these effects.

Research Findings and Case Studies

The following table summarizes key findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.